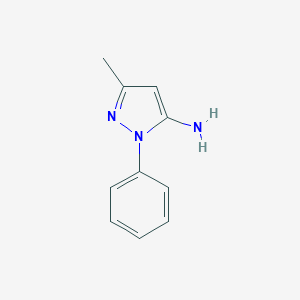

3-Methyl-1-phenyl-1H-pyrazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKMKBLHMONXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044517 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-18-6 | |

| Record name | 5-Amino-3-methyl-1-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylpyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6087GEB2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the primary synthesis protocols for 3-Methyl-1-phenyl-1H-pyrazol-5-amine, a crucial heterocyclic building block in the development of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole nucleus is a prominent structural motif found in numerous biologically active compounds. The 5-amino-3-methyl-1-phenylpyrazole scaffold, in particular, serves as a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which exhibit a wide range of pharmacological activities.

This guide details the most common and effective synthesis strategies, including the preparation of the key intermediate, 3-methyl-1-phenyl-2-pyrazolin-5-one (commonly known as Edaravone), and the direct synthesis of the target amine.

Part 1: Synthesis of the Precursor: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

The most prevalent and high-yielding method for the synthesis of the pyrazolone core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. In this case, ethyl acetoacetate reacts with phenylhydrazine.

Experimental Protocol

A mixture of ethyl acetoacetate and phenylhydrazine is heated, often without a solvent, to induce cyclization. The reaction is typically exothermic and proceeds readily.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Petroleum ether (for purification)

Procedure:

-

In a round-bottom flask, combine 1.0 mL of ethyl acetoacetate and 0.88 mL of phenylhydrazine.[1]

-

Heat the mixture in a water bath for approximately 1.5 hours.[1]

-

Upon completion of the reaction, a sticky mass is obtained.[1]

-

Allow the mixture to cool.

-

Add petroleum ether to the round-bottom flask and stir to induce solidification of the product.[1]

-

Transfer the contents to a beaker and allow it to stand for a few minutes.

-

Collect the solidified product by filtration and wash with petroleum ether.[1]

-

The crude product can be recrystallized from diluted ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one.

Quantitative Data

| Parameter | Value | Reference |

| Reactant 1 | Ethyl acetoacetate | [1][2] |

| Reactant 2 | Phenylhydrazine | [1][2] |

| Reaction Time | 1.5 hours | [1] |

| Solvent | Solvent-free or Ethanol | [2] |

| Yield | 93-100% | [2] |

| Melting Point | 126-128 °C | [2] |

Synthesis Workflow

Caption: Workflow for the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.

Part 2: Synthesis of this compound

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[3][4] This approach provides a direct route to the desired 5-amino-substituted pyrazole core. For the synthesis of this compound, acetoacetonitrile (3-oxobutanenitrile) is reacted with phenylhydrazine.

Experimental Protocol

The reaction involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of acetoacetonitrile, forming a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[3]

Materials:

-

Acetoacetonitrile (3-oxobutanenitrile)

-

Phenylhydrazine

-

Ethanol (or a suitable solvent)

-

Catalytic amount of acid or base (optional, reaction can proceed thermally)

Procedure:

-

Dissolve acetoacetonitrile in ethanol in a round-bottom flask.

-

Add an equimolar amount of phenylhydrazine to the solution.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactant 1 | Acetoacetonitrile | [3][4] |

| Reactant 2 | Phenylhydrazine | [3][4] |

| Solvent | Ethanol | [3] |

| Product CAS No. | 1131-18-6 | [5] |

| Molecular Formula | C10H11N3 | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Chemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This compound, specifically, serves as a versatile synthetic intermediate for the development of more complex molecules, including fused pyrazole ring systems and potential kinase inhibitors, making it a molecule of significant interest in drug discovery and organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Registry Number | 1131-18-6 | [5][6][7] |

| Molecular Formula | C₁₀H₁₁N₃ | [5][6][7] |

| Molecular Weight | 173.21 g/mol | [5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole | [5][6][7] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 113 - 117 °C | |

| Boiling Point | ~333 °C |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

| Technique | Description | Reference(s) |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the pyrazole ring proton (singlet), and the phenyl group protons (multiplets). The amine (NH₂) protons would typically appear as a broad singlet. | [6] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrazole ring. | [6][8] |

| Infrared (IR) Spectroscopy | The IR spectrum provides information on functional groups. Key absorptions would include N-H stretching for the amine group, C-H stretching for aromatic and methyl groups, and C=C/C=N stretching from the aromatic rings. Gas-phase IR spectrum data is available from the NIST WebBook. | [5][9] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry data is available, which is useful for determining the molecular weight and fragmentation pattern to confirm the structure. The molecular ion peak [M]⁺ is expected at m/z 173. | [5][6][9] |

Experimental Protocols

Synthesis via Knorr Pyrazole Synthesis

The most common and established method for synthesizing the pyrazole core of this compound is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[10][11][12][13] The target compound, this compound, is typically synthesized from its corresponding pyrazolone precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as PMP or Edaravone).

Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor)

This protocol outlines the synthesis of the pyrazolone intermediate.

-

Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic and should be handled with care.[11][14]

-

Heating: Heat the reaction mixture under reflux for approximately 1 to 1.5 hours.[11][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

Isolation & Crystallization: After cooling the reaction mixture, which often results in a syrup or sticky mass, add a small amount of a suitable solvent like diethyl ether or petroleum ether and stir vigorously to induce crystallization.[11][14]

-

Purification: Collect the crude solid product by vacuum filtration. The pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be obtained by recrystallization from a solvent such as ethanol.[11]

Subsequent chemical steps, such as amination, are required to convert the pyrazolone into the final this compound product.

Visualized Workflows and Relationships

Reactivity and Applications

As a primary amine, this compound is a nucleophile and undergoes reactions typical for aromatic amines. Its pyrazole core makes it a valuable building block in medicinal chemistry.

-

Synthetic Intermediate: It is used in the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines and other fused pyrazoles, which are investigated for various pharmacological activities.[3]

-

Drug Development: The broader class of amino-pyrazoles is heavily researched for applications as kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and anticancer therapeutics.[1][15][16] The presence of the reactive amine group allows for the straightforward introduction of diverse substituents to build chemical libraries for structure-activity relationship (SAR) studies.

-

Chemical Reactivity: As a chemical base, it reacts with acids to form salts. It can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[17]

Safety and Handling

Based on available safety data, this compound is classified as hazardous.

-

GHS Hazard Statements:

-

Signal Word: Warning.[17]

-

Precautions:

-

Use in a well-ventilated area or outdoors.[17]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coat.[17]

-

Avoid breathing dust and avoid contact with skin and eyes.[17][18]

-

Wash hands thoroughly after handling.[17]

-

Store in a cool, dry, well-ventilated place with the container tightly closed.[17][18]

-

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 4. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 6. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 8. 1131-18-6|this compound|BLD Pharm [bldpharm.com]

- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. jk-sci.com [jk-sci.com]

- 14. youtube.com [youtube.com]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. download.basf.com [download.basf.com]

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-amine, with the CAS number 1131-18-6, is a pivotal heterocyclic amine that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characterization, and its role as a key intermediate in the development of pharmaceutical agents. Particular emphasis is placed on its application in the synthesis of various heterocyclic systems and the biological activities associated with its derivatives.

Physicochemical Properties

This compound is typically a yellow to pale brown solid.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 1131-18-6 | [2] |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Melting Point | 114-117 °C | [3] |

| Boiling Point | 333 °C | [1] |

| Appearance | Yellow to pale brown solid | [1] |

| Solubility | 0.12 M in water | [1] |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine with a β-ketonitrile derivative.

Synthesis from Phenylhydrazine and 3-Aminocrotononitrile

A prevalent method for the synthesis of this compound involves the condensation reaction between phenylhydrazine and 3-aminocrotononitrile.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine hydrochloride (1.0 equivalent) and 3-aminocrotononitrile (1.1 equivalents) in ethanol.

-

Acid Catalyst: Add a few drops of a 1 N hydrochloric acid solution to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous phase with dichloromethane.

-

Purification: The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Pyrazole Derivative

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹H (Methyl) | 2.0 - 2.5 |

| ¹H (Amine) | Variable, typically broad |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (Pyrazole Ring) | 90 - 160 |

| ¹³C (Methyl) | 10 - 20 |

Note: These are approximate ranges based on related structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and N-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (173.21 g/mol ).[2]

Biological Activity and Drug Development Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including pyrazolopyridines and other fused pyrazole systems.[3] These resulting molecules have been investigated for various therapeutic applications.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7] Derivatives of 3-amino-1H-pyrazole have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs) and Aurora kinases, which are implicated in cancer and inflammatory diseases.[8] The amino group at the 5-position of the pyrazole ring provides a crucial interaction point within the ATP-binding pocket of these enzymes.

The general mechanism of pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Inhibition of kinase signaling by a pyrazole derivative.

Anti-inflammatory and Other Activities

Derivatives of aminopyrazoles have also been investigated for their anti-inflammatory properties.[8] The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action in these cases often involves the inhibition of cyclooxygenase (COX) enzymes. Furthermore, some pyrazole derivatives have shown potential as antidepressant agents through the modulation of monoaminergic systems.[9]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatility of its chemical structure make it an invaluable precursor for the creation of diverse molecular libraries. The established biological activities of pyrazole-containing molecules, particularly as kinase inhibitors and anti-inflammatory agents, underscore the potential of this compound as a starting point for the development of novel therapeutics. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 3. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 [chemicalbook.com]

- 4. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS No: 1131-18-6). The information presented herein is intended to support research, development, and quality control activities involving this molecule. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. While experimental Infrared (IR) and Mass Spectrometry (MS) data are available, a complete, publicly available, and unambiguously assigned experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum could not be located in the reviewed literature. The NMR data presented is based on closely related structures and theoretical calculations, and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Pyrazole-H (C4-H) | ~ 5.7 | Singlet |

| NH₂ | Broad | Singlet |

| CH₃ | ~ 2.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~ 138 |

| Phenyl CH | 120 - 130 |

| Pyrazole C3 | ~ 148 |

| Pyrazole C4 | ~ 90 |

| Pyrazole C5 | ~ 155 |

| CH₃ | ~ 14 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3380 | Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3060 | Medium | Aromatic C-H stretching |

| 2920 | Medium | Aliphatic C-H stretching (methyl group) |

| 1620 | Strong | N-H bending (scissoring) of the primary amine |

| 1595, 1500 | Strong | C=C stretching of the aromatic and pyrazole rings |

| 1450 | Medium | C-H bending of the methyl group |

| 750, 690 | Strong | C-H out-of-plane bending of the monosubstituted phenyl group |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook.[2] The spectrum is characterized by a prominent molecular ion peak and several fragment ions.

Table 4: Key Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M]⁺ (Molecular Ion) |

| 172 | 80 | [M-H]⁺ |

| 131 | 15 | [M-C₂H₄N]⁺ |

| 104 | 20 | [C₇H₆N]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration and instrument sensitivity.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 3-Methyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

The subject of this guide is 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁N₃[1]

-

Molecular Weight: 173.21 g/mol [3]

-

Synonyms: 1-Phenyl-3-methyl-5-aminopyrazole, 5-Amino-3-methyl-1-phenylpyrazole, 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-[1][3]

It is crucial to distinguish this compound from the well-known drug Edaravone (CAS No. 89-25-8), which is 3-methyl-1-phenyl-2-pyrazolin-5-one.[4][5] While both share a similar core structure, the presence of an amine group in the former versus a ketone group in the latter significantly alters their physicochemical properties, including solubility.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound across a broad spectrum of solvents. The available information is largely qualitative or limited to a single solvent.

Quantitative Solubility

The following table summarizes the limited quantitative solubility data that has been publicly reported.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 6.051 g/L[6] |

Qualitative Solubility

Several chemical suppliers and databases provide qualitative descriptions of the compound's solubility. It is generally described as a crystalline solid that is soluble in polar organic solvents.[7]

Experimental Protocol for Equilibrium Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound. This method, often referred to as the "shake-flask method," is considered the gold standard for thermodynamic solubility measurement.[8]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. A temperature of 25 °C (room temperature) or 37 °C (physiological temperature) is typically used.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the solute no longer increases.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL, g/L, or mol/L.

-

Visualizations

Logical Relationship of Compound Identities

Caption: Distinction between the target compound and Edaravone.

Experimental Workflow for Solubility Determination

Caption: Equilibrium solubility determination workflow.

References

- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 2. 1131-18-6|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 5-Amino-3-methyl-1-phenylpyrazole CAS#: 1131-18-6 [m.chemicalbook.com]

- 7. CAS 1131-18-6: 5-Amino-3-methyl-1-phenylpyrazole [cymitquimica.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established and diverse biological activities of the pyrazole scaffold. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the crystal structure and molecular geometry of this compound. However, a definitive, publicly available crystal structure determination for this specific compound (CAS Number: 1131-18-6) has not been reported in the crystallographic literature to date.

This guide will, therefore, present a detailed synthesis protocol based on established methods for analogous compounds and discuss the expected molecular geometry based on the crystallographic data of closely related structures. The absence of specific biological data for this compound precludes the generation of a signaling pathway diagram; instead, a logical workflow for its synthesis and characterization is provided.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This compound combines the key structural features of a substituted pyrazole core, making it a valuable building block for the synthesis of more complex molecules. A precise knowledge of its molecular dimensions, including bond lengths, bond angles, and torsional angles, is essential for computational modeling, docking studies, and understanding its potential interactions with biological targets.

While a specific crystal structure for this compound is not available, analysis of closely related structures, such as (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, provides valuable insights into the expected geometry of the pyrazole core.[1][2]

Molecular Structure and Identification

The fundamental properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1131-18-6 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| Canonical SMILES | CC1=CC(=N/N1C2=CC=CC=C2)\N |

Predicted Molecular Geometry

In the absence of a determined crystal structure for the title compound, the molecular geometry can be inferred from crystallographic data of structurally similar compounds. For instance, in the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the pyrazole ring is essentially planar.[1] The phenyl group at the 1-position is typically twisted with respect to the pyrazole ring, with dihedral angles varying depending on the steric and electronic effects of other substituents. In the aforementioned related structure, the dihedral angle between the pyrazole and phenyl rings is 34.95 (5)°.[1] The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other reported pyrazole derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of phenylhydrazine with a suitable three-carbon precursor bearing a nitrile group. A general and widely adopted method involves the reaction of phenylhydrazine with β-ketonitriles. A detailed, reproducible protocol is provided below, adapted from established procedures for similar pyrazole syntheses.

Materials:

-

Phenylhydrazine

-

Acetoacetonitrile (3-oxobutanenitrile)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Reflux condenser and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirred solution, add acetoacetonitrile (1 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular structure.

Procedure:

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dissolve the purified compound in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Further cooling in a refrigerator or freezer may promote crystal growth.

-

Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to structural characterization of this compound.

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

While a definitive crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and crystallization, and an informed prediction of its molecular geometry based on closely related structures. The provided workflow for its synthesis and characterization offers a clear path for researchers aiming to study this compound. The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This will undoubtedly facilitate a deeper understanding of its chemical properties and pave the way for its application in the design and development of novel therapeutic agents. The lack of specific biological data currently limits the exploration of its potential signaling pathways and mechanisms of action, highlighting a key area for future research.

References

Potential biological activities of pyrazole derivatives

An In-depth Technical Guide to the Potential Biological Activities of Pyrazole Derivatives

Introduction

Pyrazole derivatives, a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry due to their vast therapeutic potential.[1] This versatile scaffold is a cornerstone in the development of a wide range of pharmacologically active agents, attributed to its diverse functionalities and stereochemical complexity.[2] Pyrazole and its derivatives are recognized for possessing nearly all types of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects.[3][4] The presence of the pyrazole nucleus in several well-established drugs, such as the anti-inflammatory agent Celecoxib, underscores its importance in modern drug discovery.[5] This guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a promising scaffold in oncology, exhibiting potent inhibitory activities against various molecular targets crucial for cancer cell proliferation and survival.[6][7] Numerous studies have demonstrated their efficacy against targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[8][9]

Mechanism of Action: Inhibition of JAK/STAT Signaling Pathway

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[10] This pathway is critical for processes like cell growth and hematopoiesis, and its abnormal activation is linked to various cancers.[11][12] Pyrazole-based inhibitors can block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[12][13]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| Compound 59 | HepG2 | 2 | Cisplatin | 5.5 | [8] |

| Compound 33 | CDK2 | 0.074 | Doxorubicin | 24.7-64.8 | [8] |

| Compound 34 | CDK2 | 0.095 | Doxorubicin | 24.7-64.8 | [8] |

| Compound 43 | MCF-7 | 0.25 | Doxorubicin | 0.95 | [8] |

| Compound 53 | HepG2 | 15.98 | - | - | [8] |

| Compound 54 | HepG2 | 13.85 | - | - | [8] |

| Compound 3f | HEL | <1 | Ruxolitinib | >1 | [10][14] |

| Compound 11b | HEL | 0.35 | Ruxolitinib | >1 | [10][14] |

| 161a | A-549 | 4.91 | 5-Fluorouracil | 59.27 | [15] |

| 161b | A-549 | 3.22 | 5-Fluorouracil | 59.27 | [15] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The pyrazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO only, and a blank group contains medium without cells. The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example of a successful pyrazole-based drug.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.[5][16] They also act by modulating cytokines and suppressing NF-κB.[5]

Workflow for In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of new chemical entities.[17][18] The workflow involves inducing localized inflammation in an animal model and measuring the reduction in swelling after treatment with the test compound.

Caption: Workflow for carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity Data

The table below presents the COX inhibitory activity and in vivo anti-inflammatory effects of various pyrazole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) @ Dose (mg/kg) | Citation |

| Celecoxib | - | - | - | - | [5] |

| 3,5-diarylpyrazole | - | 0.01 (COX-2) | - | - | [5] |

| pyrazole-thiazole hybrid | 0.12 (5-LOX) | 0.03 (COX-2) | - | 75% | [5] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | 65-80% @ 10 | [5] |

| Compound 9b | - | - | - | 66.4% (TNF-α release) | [19] |

| Compound 2a | >440 | 19.87 nM | >22.14 | - | [20] |

| Compound 3b | 876.51 nM | 39.43 nM | 22.21 | Better than Celecoxib | [20] |

| Compound 5b | 676.65 nM | 38.73 nM | 17.47 | Better than Celecoxib | [20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely accepted method for screening the acute anti-inflammatory activity of pyrazole derivatives.[21]

-

Animals: Wistar albino rats (150-200 g) of either sex are used. The animals are housed under standard laboratory conditions and fasted for 18 hours before the experiment, with free access to water.

-

Grouping and Dosing: Animals are randomly divided into groups (n=4-6).

-

Group I (Control): Receives the vehicle (e.g., 1% w/v distilled water).

-

Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, i.p.).

-

Group III, IV, etc. (Test): Receive the pyrazole derivatives at various doses (e.g., 10, 20 mg/kg) orally or intraperitoneally.

-

-

Induction of Edema: Thirty to sixty minutes after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in normal saline into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection (0 h) and at specified intervals thereafter (e.g., 1, 2, 3, 4, and 5 h) using a plethysmograph.

-

Data Analysis: The difference between the paw volume at each time point and the initial paw volume is calculated as the edema volume. The percentage inhibition of inflammation is calculated for each group using the formula:

-

% Inhibition = [1 - (Vt / Vc)] × 100

-

Where Vt is the mean edema volume of the test group, and Vc is the mean edema volume of the control group.

-

Antimicrobial Activity

Pyrazole derivatives constitute an important class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[22][23] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19]

Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26]

Caption: Workflow for MIC determination via broth microdilution.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation |

| 21c | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [27] |

| 23h | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [27] |

| 21a | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [28] |

| 21a | B. subtilis, K. pneumoniae | 62.5 - 125 | Chloramphenicol | - | [28] |

| 21b | Aspergillus niger | Equal to standard | Clotrimazole | - | [28] |

| 21c | Staphylococcus aureus | Equal to standard | Chloramphenicol | - | [28] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details a quantitative method for assessing antimicrobial susceptibility.[24][25]

-

Preparation of Materials: A sterile 96-well microtiter plate is used. The antimicrobial agent (pyrazole derivative) is dissolved in a suitable solvent (like DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Serial Dilution: 100 µL of sterile broth is added to all wells. 100 µL of the test compound at a high concentration is added to the first well. A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate.

-

Inoculum Preparation: The microbial strain to be tested is grown on an appropriate agar medium. A suspension is made in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Each well containing the diluted compound is inoculated with 10 µL of the standardized microbial suspension.

-

Controls: A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., at 35-37°C for 16-20 hours for most bacteria).

-

Reading the MIC: The MIC is determined as the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Other Notable Biological Activities

Beyond their well-documented anticancer, anti-inflammatory, and antimicrobial effects, pyrazole derivatives have demonstrated potential in other therapeutic areas.

Antiviral and Antidepressant Activities

-

Antiviral Activity: Pyrazole-based compounds have shown promise as antiviral agents.[29] Studies have reported their efficacy against a range of viruses, including Newcastle disease virus (NDV), Tobacco Mosaic Virus (TMV), and various coronaviruses like SARS-CoV-2 and MERS-CoV.[30][31][32][33] For instance, certain hydrazone and pyrazolopyrimidine derivatives achieved 100% and 95% protection against NDV, respectively.[30]

-

Antidepressant Activity: Several pyrazole derivatives have been evaluated for antidepressant properties.[34] They are thought to act through mechanisms such as the inhibition of monoamine oxidase (MAO) or as selective serotonin reuptake inhibitors (SSRIs).[34][35] Some synthesized compounds have shown antidepressant activity comparable to or even greater than the standard drug imipramine in preclinical models like the tail suspension test.[36][37]

Quantitative Data for Other Activities

| Activity | Compound | Model/Target | Result | Standard | Citation |

| Antiviral | Hydrazone 6 | Newcastle Disease Virus | 100% protection | Amantadine | [30] |

| Antiviral | Pyrazolopyrimidine 7 | Newcastle Disease Virus | 95% protection | Amantadine | [30] |

| Antidepressant | Compound 4a/4b | Tail Suspension Test | ~2x activity of imipramine | Imipramine | [36] |

Logical Relationship of Pyrazole Scaffold to Biological Activities

The pyrazole core is a versatile scaffold from which derivatives with diverse pharmacological effects can be designed. The specific biological activity is determined by the nature and position of various substituents on the pyrazole ring.

Caption: Relationship of the pyrazole scaffold to its diverse bioactivities.

Conclusion and Future Outlook

The pyrazole scaffold remains a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has produced numerous lead compounds with significant therapeutic potential. The ability to readily synthesize and functionalize the pyrazole ring allows for fine-tuning of pharmacological profiles, enhancing potency and selectivity while minimizing toxicity.[3][38] Future research will likely focus on developing novel pyrazole hybrids, exploring new molecular targets, and leveraging computational screening to design next-generation therapeutics for a wide array of diseases.[5] The continued exploration of this versatile heterocycle promises to deliver innovative solutions to pressing challenges in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srrjournals.com [srrjournals.com]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 13. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpras.com [ijpras.com]

- 18. scielo.br [scielo.br]

- 19. tandfonline.com [tandfonline.com]

- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. mdpi.com [mdpi.com]

- 25. integra-biosciences.com [integra-biosciences.com]

- 26. ovid.com [ovid.com]

- 27. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 36. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Synthesis and antidepressant evaluation of novel pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 38. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

Literature review on the synthesis of substituted pyrazoles

An In-depth Technical Guide to the Synthesis of Substituted Pyrazoles

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2] Molecules incorporating the pyrazole ring exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Rimonabant feature a pyrazole core, highlighting its significance in drug development.[4] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyrazoles is a major focus in organic and medicinal chemistry.[3][5]

This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted pyrazoles. It covers classical condensation reactions, modern multicomponent and metal-catalyzed approaches, and green synthetic methodologies. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in tabular form for comparative analysis.

Classical Synthesis Methods

The foundational methods for pyrazole synthesis typically involve the cyclocondensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic three-carbon unit.

Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls and Hydrazines

The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6][7] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The versatility of this method allows for the preparation of a wide range of polysubstituted pyrazoles.[3]

The mechanism begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[10] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration of the resulting heterocyclic intermediate to yield the stable aromatic pyrazole ring.[10][11]

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity. The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric products.[3][10]

Caption: General workflow of the Knorr pyrazole synthesis.

Table 1: Examples of Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Water | 95% | [6][7] |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 63% | [7] |

| Substituted Acetylacetones | Substituted Hydrazines | Ethylene Glycol | 70-95% | [3] |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 59-98% |[3] |

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[12] This method proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation or elimination to form the pyrazole ring.[13][14] This route provides access to pyrazolines, which can be subsequently oxidized to pyrazoles.[13]

Similarly, α,β-alkynic aldehydes and ketones react with hydrazines to directly afford pyrazoles.[3] However, this reaction can also suffer from a lack of regioselectivity, yielding a mixture of isomers.[3]

Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings.[7] In pyrazole synthesis, this typically involves the reaction of nitrile imines (generated in situ from hydrazonyl chlorides) or diazo compounds with alkynes or alkenes.[7][15][16] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.[17] Using alkyne surrogates, such as α-bromocinnamaldehyde, allows for the regioselective synthesis of tetrasubstituted pyrazoles.[17]

Caption: 1,3-Dipolar cycloaddition pathway to pyrazoles.

Modern Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally friendly methods for constructing pyrazole rings.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have become a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy.[18][19] Several MCRs have been developed for the one-pot synthesis of highly substituted and functionally diverse pyrazoles.[18][20] These reactions often involve the in situ generation of a key intermediate, such as an α,β-unsaturated carbonyl compound, which then undergoes cyclocondensation with a hydrazine.[4] For example, four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can efficiently produce complex dihydropyrano[2,3-c]pyrazoles.[20]

Table 2: Examples of Multicomponent Syntheses of Pyrazoles

| Components | Catalyst/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Pyrazole-linked thiazoles | Good to Excellent | [21] |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | Good | [20] |

| Phenyl hydrazines, aldehydes, malononitrile | Sodium p-toluene sulfonate / Water | 5-Amino pyrazoles | High | [20] |

| 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 (solvent-free) | Highly substituted pyrano[2,3-c]pyrazoles | 81-91% |[18] |

Metal-Catalyzed Syntheses

Transition-metal catalysis has opened new avenues for pyrazole synthesis.[3] Copper-catalyzed domino reactions, for instance, can facilitate the synthesis of pyrazoles from acetylenes and diamines.[1] Silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate have been used to prepare 5-aryl-3-trifluoromethyl pyrazoles.[3] These methods often proceed under mild conditions and exhibit high functional group tolerance.[22]

Green Synthetic Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign protocols for pyrazole synthesis.[5] These methods focus on the use of green solvents (like water or ethanol), solvent-free conditions, recyclable catalysts, and energy-efficient activation methods such as microwave or ultrasound irradiation.[23][24][25] For instance, the synthesis of pyrazolones has been achieved in aqueous media using catalytic imidazole, representing a simple and eco-friendly approach.[23] Microwave-assisted, solvent-free cycloadditions of tosylhydrazones have also been shown to produce 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times.[26]

Regioselectivity in Pyrazole Synthesis

As previously mentioned, controlling regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyrazoles.[3][10] The choice of solvent can dramatically influence the reaction's outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the condensation of 1,3-diketones with methylhydrazine, favoring the formation of the desired regioisomer.[27][28] Other strategies to achieve high regioselectivity include the use of N-arylhydrazones and nitroolefins, which proceed via a stepwise cycloaddition mechanism.[29]

Experimental Protocols

Protocol 1: Green Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst[6][7]

This protocol describes an efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate.

-

Materials:

-

Ethyl acetoacetate (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Nano-ZnO catalyst (10 mol%)

-

Water (5 mL)

-

Ethanol for recrystallization

-

-

Procedure:

-

A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO (10 mol%) in water (5 mL) is taken in a round-bottom flask.

-

The reaction mixture is stirred at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product is separated by filtration.

-

The crude product is washed with water and dried.

-

The product is purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole.

-

-

Expected Outcome: This protocol typically affords excellent yields (around 95%) with short reaction times and an easy work-up procedure.[6][7]

Protocol 2: Microwave-Assisted "One-Pot" Synthesis of 3,5-Disubstituted-1H-Pyrazoles[26]

This protocol details a solvent-free, microwave-mediated synthesis from an α,β-unsaturated ketone and p-toluenesulfonhydrazide.

-

Materials:

-

α,β-Unsaturated ketone (e.g., trans-chalcone) (10 mmol)

-

p-Toluenesulfonhydrazide (10 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol)

-

N,N-dimethylformamide (DMF) (catalytic amount, ~30 mg/mmol of ketone)

-

-

Procedure:

-

In a microwave-safe reaction vessel, the α,β-unsaturated ketone (10 mmol) is mixed with a stoichiometric amount of p-toluenesulfonhydrazide.

-

After gentle stirring, anhydrous K₂CO₃ (20 mmol) and a catalytic amount of DMF are added.

-

The reaction vessel is placed in a microwave reactor and irradiated with stirring at a set temperature (e.g., 130 °C) for a short duration (typically 5-15 minutes). The power is modulated to maintain the target temperature.

-

After cooling, the reaction mixture is treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the pure 3,5-disubstituted-1H-pyrazole.

-

-

Expected Outcome: This method provides high yields in very short reaction times under solvent-free conditions.[26]

Summary and Outlook

The synthesis of substituted pyrazoles has evolved significantly from the classical Knorr reaction to include a diverse array of modern, highly efficient methodologies. Cyclocondensation of 1,3-dicarbonyls or α,β-unsaturated carbonyls with hydrazines remains a fundamental and widely practiced approach. Concurrently, methods such as 1,3-dipolar cycloadditions, multicomponent reactions, and metal-catalyzed cross-couplings have provided powerful tools for accessing complex and diverse pyrazole scaffolds with high degrees of control over substitution and regioselectivity.[3][4]

The increasing emphasis on sustainable chemistry continues to drive the development of green synthetic protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.[5] Future research will likely focus on further expanding the scope of these green methods, developing novel catalytic systems, and applying these strategies to the synthesis of new pyrazole-based therapeutic agents and materials. The adaptability of the pyrazole core ensures that it will remain a central target in synthetic and medicinal chemistry for the foreseeable future.[2][30]

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. benchchem.com [benchchem.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. ccspublishing.org.cn [ccspublishing.org.cn]

- 16. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 17. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pyrazole synthesis [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. thieme-connect.com [thieme-connect.com]

- 26. mdpi.com [mdpi.com]

- 27. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 30. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]